molecular formula C24H24FN3 B12842333 alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile

alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile

Cat. No.: B12842333
M. Wt: 373.5 g/mol
InChI Key: JSKJHDUZGFEOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile: is a synthetic organic compound known for its unique chemical structure and properties. This compound features a central benzene ring substituted with two dimethylamino groups and a fluoro group, along with a nitrile functional group. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of the Benzeneacetonitrile Core: : The initial step involves the preparation of the benzeneacetonitrile core, which can be achieved through a Friedel-Crafts acylation reaction. This reaction uses benzene and acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of Dimethylamino Groups: : The next step involves the introduction of dimethylamino groups. This can be done through a nucleophilic substitution reaction where dimethylamine reacts with the benzeneacetonitrile derivative.

  • Fluorination: : The final step is the introduction of the fluoro group. This can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Amines and other reduced forms

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group

Scientific Research Applications

Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile can be compared with other similar compounds, such as:

    Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-Benzeneacetonitrile: Lacks the fluoro group, leading to different chemical properties and reactivity.

    Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Chloro-Benzeneacetonitrile: Contains a chloro group instead of a fluoro group, resulting in different substitution reactions and biological activity.

    Alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Methyl-Benzeneacetonitrile: Features a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H24FN3

Molecular Weight

373.5 g/mol

IUPAC Name

2,2-bis[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acetonitrile

InChI

InChI=1S/C24H24FN3/c1-27(2)20-13-9-18(10-14-20)24(17-26,22-7-5-6-8-23(22)25)19-11-15-21(16-12-19)28(3)4/h5-16H,1-4H3

InChI Key

JSKJHDUZGFEOBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.